Setazindol
Description
Historical Context and Positioning within the Landscape of Relevant Chemical Classes
The historical context of Setazindol is primarily situated within the period of research into compounds affecting appetite and central nervous system stimulation. Although never commercialized, its existence is documented in chemical and pharmacological databases and literature, appearing in resources such as the Dictionary of Pharmacological Agents and governmental reports concerning pharmaceuticals. wikipedia.orgncats.iousitc.gov this compound is often listed or referenced alongside other compounds known for their activity on monoamine systems, such as Mazindol, which is a sympathomimetic amine. wikipedia.orgwikiwand.com This positioning suggests that research into this compound likely emerged from or was related to the investigation of stimulant and appetite-suppressant drug classes.
Foundational Chemical Classification and Structural Context of this compound
This compound holds the International Nonproprietary Name (INN) this compound. ontosight.aincats.io Its chemical identity is further defined by its CAS Number, 56481-43-7, and PubChem Compound Identifier (CID), 193099. wikipedia.org
The molecular formula of this compound is C15H16ClNO, resulting in a molar mass of 261.75 g·mol−1. wikipedia.orgncats.io The IUPAC name for this compound is (4-Chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol. wikipedia.org Structurally, it contains a methanol (B129727) group substituted with a 4-chlorophenyl ring and a 2-(methylaminomethyl)phenyl group. The compound is described as a racemic mixture. ncats.io
The structural details are further represented by its SMILES and InChI strings:
SMILES: CNCC1=CC=CC=C1C(O)C2=CC=C(Cl)C=C2 ncats.io
InChI: InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 ncats.io
| Property | Value | Source |
|---|---|---|
| PubChem CID | 193099 | wikipedia.org |
| CAS Number | 56481-43-7 | wikipedia.org |
| Molecular Formula | C15H16ClNO | wikipedia.orgncats.io |
| Molar Mass | 261.75 g·mol−1 | wikipedia.org |
| IUPAC Name | (4-Chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol | wikipedia.org |
| INN | This compound | ontosight.aincats.io |
| Stereochemistry | Racemic | ncats.io |
Theoretical Underpinnings Guiding Research on Neurotransmitter System Modulators
Research into compounds like this compound is guided by the theoretical underpinnings of neurotransmitter system modulation. Neurotransmitters are endogenous chemicals that transmit signals across a synapse from one neuron to another target cell. Key neurotransmitters in the central nervous system include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which play crucial roles in regulating mood, motivation, reward, appetite, and other physiological and behavioral processes. nih.govdrugtargetreview.commdpi.comopenaccessjournals.com
Modulators of these systems can act through various mechanisms, including influencing neurotransmitter synthesis, release, reuptake, or binding to receptors. For example, compounds that inhibit the reuptake of neurotransmitters increase their concentration in the synaptic cleft, thereby enhancing neurotransmission. wikipedia.orgwikiwand.com The theoretical basis for studying compounds like this compound involves the hypothesis that by altering the balance or activity of specific neurotransmitter systems, it is possible to elicit desired pharmacological effects, such as appetite suppression or central nervous system stimulation. ontosight.ai Research in this area seeks to understand the precise interactions between chemical structures and biological targets within these complex signaling networks.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28570-99-2 |
|---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 |
InChI Key |
GMQRLEHODLAXAW-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Other CAS No. |
56481-43-7 |
Related CAS |
27683-73-4 (hydrochloride) |
Synonyms |
4-chloro-2'-((methylamino)methyl)benzhydrol hydrochloride PR-F-36-Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Setazindol and Its Analogs
Strategies for Setazindol Core Chemical Synthesis
Precursor Chemistry and Reaction Pathways for Core Indole/Imidazoline (B1206853) Systems
The synthesis of indole and imidazoline cores, foundational structures in many bioactive compounds, relies on well-established reaction pathways.
The Fischer indole synthesis is a prominent method for creating the indole nucleus. wikipedia.orgjk-sci.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.commdpi.com The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgmdpi.com
For the construction of the imidazoline ring , a common approach involves the condensation of a 1,2-diamine with a carbonyl compound or its equivalent. researchgate.net More advanced, multicomponent reactions have also been developed that allow for the efficient, one-pot synthesis of polysubstituted imidazolines from building blocks like imines, acid chlorides, and carbon monoxide, often catalyzed by transition metals such as palladium.
A summary of common synthetic routes for these heterocyclic systems is presented below.
| Heterocyclic System | Synthetic Method | Precursors | Catalyst/Conditions |
| Indole | Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid, Heat |
| Indole | Buchwald Modification | Aryl Bromide, Hydrazone | Palladium Catalyst |
| Imidazoline | Diamine Condensation | 1,2-Diamine, Aldehyde/Nitrile | Acid/Base catalyst, Heat |
| Imidazoline | Multicomponent Reaction | Imine, Acid Chloride, CO | Palladium Catalyst |
Methodological Approaches for Structural Elaboration of the Benzhydryl Moiety
The central benzhydryl alcohol moiety of this compound, (4-Chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol, is a key structural feature. Its synthesis is most directly achieved through a Grignard reaction . adichemistry.comlibretexts.org This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. mnstate.edu
For this compound, this would typically involve the reaction of a phenylmagnesium halide, such as 4-chlorophenylmagnesium bromide, with a 2-(methylaminomethyl)benzaldehyde precursor. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with water. libretexts.orgwikipedia.org
An alternative, though less direct, route is the McMurry reaction , which is a reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene. wikipedia.orgnih.gov Subsequent oxidation and cleavage of the resulting alkene could theoretically yield the desired benzhydryl system, although this is a more complex pathway.
Advanced Approaches to Analog Synthesis and Targeted Structural Modifications
The development of analogs of a lead compound is crucial for optimizing its properties. This involves stereoselective synthesis, targeted derivatization, and the application of prodrug strategies.
Stereoselective Synthetic Techniques in Analog Development
The benzhydryl carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, stereoselective synthesis is highly important. Chiral 2-substituted imidazolines, for instance, are often synthesized from chiral diamine precursors under relatively harsh conditions. chinesechemsoc.org More recently, asymmetric catalytic methods, such as those using chiral rare-earth metal catalysts, have enabled the highly enantioselective synthesis of these structures. chinesechemsoc.org
For the benzhydryl core, stereoselectivity can be achieved by:
Asymmetric Reduction: The stereoselective reduction of a prochiral benzophenone precursor using a chiral reducing agent or a catalyst (e.g., Noyori-type asymmetric hydrogenation).
Chiral Grignard Addition: The use of chiral ligands or auxiliaries to control the facial selectivity of the Grignard reagent's attack on the aldehyde.
These techniques are fundamental in producing single-enantiomer compounds, allowing for the investigation of the biological activity of each stereoisomer.
Derivatization Methods for Modulating Physicochemical Properties in a Research Context
Modifying a molecule's physicochemical properties, such as lipophilicity and solubility, is a key goal in medicinal chemistry research. Lipophilicity, often measured as logP or logD, influences absorption, distribution, metabolism, and excretion (ADME). acs.org
For a molecule like this compound, several functional groups serve as handles for derivatization:
Secondary Amine: The methylamino group can be acylated to form amides or carbamates. N-acylation of imidazoles, for example, generates reactive azolides that can serve as acyl transfer agents. nih.govkyoto-u.ac.jp
Hydroxyl Group: The alcohol can be esterified or converted to an ether to modulate polarity.
Aromatic Rings: Substituents can be introduced onto the phenyl rings to alter electronic properties and lipophilicity. For example, adding fluorine atoms can increase metabolic stability, while introducing bridged systems can counterintuitively reduce lipophilicity by altering the molecule's three-dimensional shape and basicity. drughunter.comnih.gov
The table below illustrates potential modifications and their expected impact on lipophilicity.
| Modification Site | Derivative | Expected Change in Lipophilicity (logP) |
| Amine (R-NH-CH₃) | Acylation (Amide) | Increase |
| Amine (R-NH-CH₃) | Alkylation (Tertiary Amine) | Increase |
| Hydroxyl (R-OH) | Esterification (Acetate) | Increase |
| Hydroxyl (R-OH) | Etherification (Methyl Ether) | Increase |
| Aromatic Ring (Ar-H) | Fluorination (Ar-F) | Increase |
| Aromatic Ring (Ar-H) | Carboxylation (Ar-COOH) | Decrease |
Prodrug Design Principles and Cascade Release Mechanisms Applicable to Amine-Containing Compounds
Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in vivo. This strategy is often used to improve properties like solubility, stability, or bioavailability. nih.gov Amine and hydroxyl groups are excellent attachment points for promoieties.
For tertiary amines, a common prodrug approach involves forming a quaternary ammonium salt, such as an N-acyloxyalkyl derivative, which is stable but can be hydrolyzed by esterase enzymes. nih.gov Another strategy is the N-phosphonooxymethyl prodrug, which can improve water solubility and is designed for a two-step bioreversion: an initial enzyme-catalyzed dephosphorylation followed by the spontaneous breakdown of an N-hydroxymethyl intermediate to release the parent drug. acs.org
Cascade release mechanisms are sophisticated prodrug designs where an initial triggering event, often an enzymatic cleavage, initiates a sequence of spontaneous chemical reactions that ultimately release the active drug. researchgate.net For amine-containing compounds, a promoiety can be attached via a linker that, upon cleavage, undergoes a self-immolative elimination (e.g., 1,6-elimination) to release the parent amine. Enzyme-labile linkers, such as specific dipeptides cleaved by cathepsins, are often employed to trigger these cascades, providing a targeted release mechanism. nih.gov
Purity Assessment and Characterization Methodologies in Academic Synthesis
In an academic research setting, the purity assessment and characterization of newly synthesized compounds like this compound are crucial to ensure the reliability of subsequent biological or chemical studies. A combination of chromatographic and spectroscopic techniques is typically employed to determine the purity and confirm the structure of the target compound.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a cornerstone technique for purity assessment in pharmaceutical analysis nih.govtandfonline.comresearchgate.netrbscience.co.in. This method separates the target compound from any impurities or byproducts based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. The UV detector then quantifies the amount of each component based on its absorbance of UV light. For a compound like this compound, which contains chromophores (the aromatic rings), UV detection is a suitable and sensitive method. The purity is typically determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
Table 1: Illustrative HPLC-UV Purity Assessment of a Synthesized Batch of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Retention Time of this compound | 5.8 min |
| Peak Area of this compound | 98.5% |
| Major Impurity Retention Time | 4.2 min |
| Peak Area of Major Impurity | 1.1% |
| Other Impurities | 0.4% |
| Calculated Purity | 98.5% |
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and accurate method for determining the purity of small molecules without the need for a reference standard of the analyte itself jeol.comacs.orgmdpi.comnih.govacanthusresearch.com. In ¹H qNMR, a known amount of a certified internal standard is added to a precisely weighed sample of the synthesized compound. The purity of the target compound is then calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard. This method provides a direct measurement of the mass fraction of the analyte in the sample and is considered an absolute quantification method.
Table 2: Example of Purity Determination of this compound using ¹H qNMR
| Parameter | Value |
| NMR Spectrometer | 400 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (Certified Purity: 99.8%) |
| Analyte Signal (this compound) | Singlet at ~4.5 ppm (benzylic proton) |
| Internal Standard Signal | Singlet at ~7.3 ppm (olefinic protons) |
| Mass of this compound Sample | 10.25 mg |
| Mass of Internal Standard | 5.12 mg |
| Integral of Analyte Signal | 1.00 |
| Integral of Internal Standard Signal | 2.05 |
| Calculated Purity (w/w %) | 99.1% |
In addition to purity assessment, comprehensive characterization is necessary to confirm the chemical structure of the synthesized this compound. This is typically achieved through a combination of spectroscopic methods:
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and types of protons in the molecule and their connectivity.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to determine the elemental composition.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.
The combination of these techniques provides a comprehensive dataset to confirm the identity and purity of the synthesized this compound, ensuring its suitability for further research.
Molecular Interactions and Target Engagement of Setazindol
Receptor Binding Studies and Affinities
Receptor binding studies are fundamental techniques used to characterize the interaction between a ligand (such as a drug candidate like Setazindol) and its target receptor protein. These studies provide crucial information about the affinity, selectivity, and density of binding sites. wikiwand.comnumberanalytics.com
Radioligand Binding Assay Methodologies for Target Identification
Radioligand binding assays are considered a gold standard for measuring the affinity of ligand binding to a target receptor due to their robustness and sensitivity. giffordbioscience.comwikipedia.org This methodology involves using a radioactive labeled ligand that binds to the receptor. By incubating the receptor preparation (e.g., cell membranes or tissue homogenates) with increasing concentrations of the radioligand, researchers can determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which reflects its affinity for the receptor. giffordbioscience.comwikipedia.orgiiab.menih.govuwec.edunih.govlabome.com Non-specific binding, which occurs at sites other than the receptor of interest, is also measured and subtracted from the total binding to determine specific binding to the target receptor. iiab.meuwec.edu
Competitive Binding Displacement Assay Techniques and Data Analysis
Competitive binding assays are employed to determine the binding affinity of an unlabeled compound, such as this compound, to a receptor by measuring its ability to displace a known radioligand from the binding site. numberanalytics.comgiffordbioscience.comwikipedia.orgnih.govnanotempertech.comccjm.org In this technique, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.comwikipedia.orguwec.edunanotempertech.comccjm.org The reduction in radioligand binding as the concentration of the unlabeled compound increases is measured. The data are typically analyzed using non-linear curve fitting to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the radioligand binding. giffordbioscience.comnanotempertech.comgiffordbioscience.comnih.gov The affinity of the unlabeled compound, expressed as the inhibition constant (Ki), can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the Kd of the radioligand and its concentration used in the assay. giffordbioscience.comnanotempertech.comgiffordbioscience.comnih.gov Competitive binding assays allow for the comparison of the relative affinities of different compounds for the same binding site. nanotempertech.com
Affinity Profiling Across Receptor Subtypes and Isoforms
Affinity profiling involves evaluating the binding affinity of a compound across a panel of different receptor subtypes and isoforms. uwec.eduontosight.aiguidetopharmacology.orgnih.govnih.gov This is crucial for understanding the selectivity of a compound and identifying potential off-target interactions that could lead to undesired effects. wikiwand.comuwec.edu By performing competitive binding assays (or other suitable binding assays) with a range of receptors, the Ki (or Kd) value of the compound for each receptor can be determined. ontosight.ai Comparing these values provides a binding profile that indicates the potency and selectivity of the compound for its intended target relative to other receptors. For example, studies on adrenergic receptors have shown different affinities of ligands for α1 and α2 subtypes and their further subdivisions (α1A, α1B, α1D and α2A, α2B, α2C). guidetopharmacology.orgnih.govnih.gov Similarly, insulin (B600854) receptor isoforms (IR-A and IR-B) exhibit different affinities for insulin-like growth factors. uwec.edu
Neurotransmitter Transporter Interaction Mechanisms
Neurotransmitter transporters are membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron or surrounding glial cells, thus terminating the neurotransmitter signal. guidetopharmacology.orgsigmaaldrich.com These transporters are key targets for many therapeutic drugs. nih.govsigmaaldrich.com
Investigations of Dopamine (B1211576) Transporter (DAT) Binding and Function
The Dopamine Transporter (DAT), encoded by the SLC6A3 gene, is a member of the neurotransmitter:sodium symporter family. wikipedia.orggiffordbioscience.comsigmaaldrich.comwikipedia-on-ipfs.orgontosight.ai It plays a critical role in regulating dopaminergic neurotransmission by actively transporting dopamine from the synaptic cleft back into the presynaptic neuron, a process dependent on the electrochemical gradients of sodium and chloride ions. wikipedia.orggiffordbioscience.comsigmaaldrich.comwikipedia-on-ipfs.orgontosight.ai DAT is a primary target for psychostimulants and has been implicated in various neurological and psychiatric disorders. wikipedia.orggiffordbioscience.comwikipedia-on-ipfs.orgontosight.ai
Investigations of DAT binding and function involve various techniques, including radioligand binding assays to determine the affinity of compounds for the transporter and uptake assays to measure the inhibition of dopamine transport. Radioligand binding studies using a labeled ligand that binds to DAT can determine the density of DAT sites (Bmax) and the affinity of the radioligand (Kd). sigmaaldrich.compsu.edu Competitive binding assays can then be used to determine the affinity (Ki) of unlabeled compounds for DAT by their ability to displace the radioligand. iiab.meuwec.edu Functional uptake assays typically involve incubating cells or synaptosomes expressing DAT with a radioactive labeled dopamine analog in the presence of varying concentrations of the test compound. The inhibition of the uptake of the labeled dopamine analog into the cells or synaptosomes is measured, and the IC50 value is determined, representing the concentration of the compound that inhibits 50% of the uptake. This IC50 value can also be converted to a Ki value to represent the inhibitory potency.
While this compound is listed among compounds such as Solriamfetol, Tametraline, and Mazindol, which are known to interact with neurotransmitter transporters including DAT and NET, specific detailed research findings on this compound's binding affinity and functional effects on DAT were not found in the consulted literature. wikiwand.comiiab.mewikipedia-on-ipfs.org Solriamfetol, for instance, is reported to bind to DAT and NET. wikipedia-on-ipfs.org Mazindol and its analogues have been studied for their binding to DAT, SERT, and NET, with structural modifications influencing their affinity for these transporters. wikiwand.comwikipedia.org The mention of this compound in proximity to these compounds suggests a potential interaction with monoamine transporters, but specific data characterizing this interaction for this compound are not available in the search results.
Exploration of Norepinephrine (B1679862) Transporter (NET) Interactions
This compound has been identified in the context of compounds that interact with monoamine transporters, including the norepinephrine transporter (NET). While specific detailed data on this compound's binding affinity or inhibitory potency at the NET is not extensively available in the immediate search results, its inclusion in lists alongside known reuptake inhibitors suggests an interaction with this transporter. For comparison, analogues like mazindol and ciclazindol (B1668982) are known to inhibit norepinephrine reuptake. Ciclazindol, for instance, acts as a norepinephrine reuptake inhibitor. iiab.me
Studies of Serotonin (B10506) Transporter (SERT) Engagement
Similar to its interaction with NET, this compound is mentioned in the context of compounds that engage with the serotonin transporter (SERT). wikipedia.org While precise quantitative data regarding this compound's affinity or inhibitory effects on SERT is limited in the provided information, its classification within groups of reuptake inhibitors implies a functional interaction with this transporter. The SERT is crucial for the reuptake of serotonin into presynaptic terminals, thus regulating extracellular serotonin concentrations. medsafe.govt.nz Inhibition of SERT leads to increased synaptic serotonin levels. mdpi.com Other compounds, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are well-established inhibitors of SERT, and methodologies used to study their interactions are relevant to assessing this compound's SERT engagement. clevelandclinic.orgnih.gov
Methodologies for Assessing Neurotransmitter Reuptake Inhibition in vitro
In vitro methodologies for assessing neurotransmitter reuptake inhibition, including that of NET and SERT, commonly involve the use of cell lines expressing these specific transporters or preparations from brain tissue. frontiersin.orgnih.gov
One prevalent method utilizes transporter-transfected human embryonic kidney (HEK) 293 cells. frontiersin.orgplos.org These cells stably express the human transporters, allowing for the measurement of substrate uptake inhibition. plos.org Radiolabeled neurotransmitters, such as [³H]norepinephrine or [³H]serotonin, are typically used as substrates. nih.govplos.org The inhibition of the uptake of these radiolabeled substrates by a test compound, such as this compound, is measured across a range of concentrations to determine its potency, often expressed as an IC₅₀ value (the concentration required for 50% inhibition). frontiersin.org Non-specific uptake is determined in the presence of known high-potency inhibitors of the respective transporter. frontiersin.org
Another approach involves the use of synaptosomes, which are isolated nerve terminals from brain tissue that retain functional reuptake transporters. acs.org Platelets, which express SERT, can also be used for studying serotonin reuptake inhibition. acs.org These methods similarly involve incubating the preparation with a radiolabeled neurotransmitter and the test compound to assess the inhibition of uptake. acs.org
Assays are typically performed in appropriate buffer solutions under controlled temperature and atmospheric conditions. frontiersin.orgnih.gov The amount of radioactivity taken up by the cells or synaptosomes is quantified, and the data is used to generate dose-response curves and calculate inhibition constants (e.g., IC₅₀ or Ki). frontiersin.org Variations in transporter expression levels and assay conditions can influence the results obtained with different methods. frontiersin.org
Other Potential Molecular Targets and Ligand-Protein Interaction Studies
Beyond the monoamine transporters, investigations into the molecular pharmacology of compounds often extend to exploring interactions with other protein targets, including GPCRs and enzymes.
Exploration of G-Protein Coupled Receptor (GPCR) Interaction Profiles
The interaction profiles of compounds with G-Protein Coupled Receptors (GPCRs) are commonly investigated to understand potential off-target effects or additional mechanisms of action. GPCRs represent a large and diverse family of transmembrane receptors involved in numerous physiological processes. nih.gov Studies assessing GPCR interaction profiles typically involve binding assays or functional assays using cell lines expressing specific GPCRs. While this compound is not specifically mentioned in the provided search results in the context of detailed GPCR interaction studies, such investigations are standard in the preclinical evaluation of psychoactive compounds and reuptake inhibitors. Methodologies can include radioligand binding assays to determine affinity for a panel of receptors or functional assays measuring downstream signaling events like changes in cyclic AMP or calcium levels. youtube.com
Enzyme Interaction Profiling and Modulatory Effects
Enzyme interaction profiling is another crucial aspect of characterizing the molecular pharmacology of a compound. This involves assessing whether the compound inhibits or modulates the activity of various enzymes, particularly those involved in drug metabolism (like cytochrome P450 enzymes) or neurotransmitter synthesis and degradation (like monoamine oxidase or acetylcholinesterase). epo.orgmdpi.com this compound's potential interactions with enzymes are not explicitly detailed in the provided search results. However, studies on other compounds, such as SSRIs, highlight the importance of evaluating interactions with cytochrome P450 enzymes due to their role in metabolism and potential for drug-drug interactions. mdpi.commdpi.com Enzyme inhibition assays are typically conducted in vitro using isolated enzymes or liver microsomes. frontiersin.org
Investigations into Other Protein-Ligand Binding Phenomena
Investigations into other protein-ligand binding phenomena can encompass a wide range of interactions beyond transporters, GPCRs, and enzymes. This can include binding to plasma proteins, which affects drug distribution and free concentration, or interactions with other less characterized protein targets. iiab.me this compound is mentioned in the context of protein carrier-linked prodrugs in patent literature, suggesting its potential to be linked to protein carriers, although this relates to drug delivery strategies rather than intrinsic protein binding of the free compound. googleapis.comgoogle.comepo.orggoogleapis.comgoogle.comgoogleapis.comepo.orggoogleapis.com Electrostatic interactions can play a role in ligand-protein binding, particularly with charged molecules and proteins. google.com While specific details on this compound's general protein binding profile are not available in the search results, such studies are routinely performed in preclinical evaluations.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Setazindol Analogs
Methodologies for Comprehensive SAR Elucidation
Comprehensive SAR elucidation involves a combination of experimental and computational techniques to understand the relationship between chemical structure and biological activity. slideshare.netwikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling utilizes mathematical and statistical methods to build predictive models that correlate structural properties of a series of compounds with their biological activities. slideshare.netresearchgate.netpharmdguru.com These models can help identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are important for activity. slideshare.netresearchgate.net By developing QSAR models for Setazindol analogs, researchers can predict the activity of new, unsynthesized compounds and guide the design of future analogs. researchgate.net Techniques such as multiple linear regression, Partial Least Squares (PLS), and more advanced machine learning methods are commonly employed in QSAR studies. researchgate.net
Rational Drug Design Strategies Based on Target-Ligand Interactions
Rational drug design involves designing molecules based on a detailed understanding of the biological target and how a ligand interacts with it. wikipedia.orgnih.gov For this compound, which is associated with monoamine transporters en-academic.comiiab.meiiab.me, rational design would ideally involve knowledge of the 3D structure of the transporter binding site. en-academic.comwikipedia.org However, for targets where the 3D structure is not fully defined, ligand-based design can be used to develop a pharmacophore model. en-academic.com A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. en-academic.comwmcloud.org By studying the conformational properties of active this compound analogs, hypotheses can be formed regarding the pharmacophore, guiding the design of new ligands that are complementary in shape and charge to the binding site. en-academic.comwikipedia.org Computational techniques, including molecular docking and molecular dynamics simulations, can be used to predict how this compound and its analogs bind to the target and to assess the stability of these interactions. nih.govmeddenovo.com
Identification and Characterization of Key Structural Motifs and Pharmacophores
Through SAR studies, specific structural motifs and pharmacophores within the this compound structure that are critical for its activity can be identified. en-academic.comwmcloud.orgslideshare.netnih.govrcsb.orgbiorxiv.org
Influence of Halogenation on Binding Profiles
Halogen atoms (such as chlorine, fluorine, bromine, and iodine) are often incorporated into drug molecules to modulate their physicochemical properties and binding interactions. Studies on analogs of related compounds like mazindol have shown that halogenation can significantly influence binding affinity to monoamine transporters. wikiwand.com For instance, halogenation at specific positions on the phenyl ring of mazindol analogs has been shown to increase potency at the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). wikiwand.com While specific data for this compound halogenation is not detailed in the provided search results, the general principles observed in related structures suggest that the position and type of halogen substituent in this compound analogs would likely play a significant role in determining their binding profiles and selectivity towards different monoamine transporters. wikipedia.orgwikiwand.com
Impact of Ring System Modifications on Activity
Modifications to the core ring system of a molecule can have profound effects on its biological activity by altering its shape, flexibility, and electronic distribution. nih.gov While the specific ring system modifications studied for this compound are not explicitly detailed, SAR studies on related compounds like mazindol indicate the importance of the central ring structure. wikiwand.com For example, expanding the imidazoline (B1206853) ring of mazindol to a six-membered homolog increased DAT affinity. wikiwand.com Replacing the phenyl moiety with a naphthyl ring system in mazindol analogs resulted in a significant increase in SERT affinity. wikiwand.com These examples from related structures highlight that similar systematic modifications to the ring system of this compound would be crucial in understanding their impact on transporter binding and activity, potentially leading to the discovery of analogs with altered potency or selectivity profiles. wikiwand.comnih.gov
Compound Names and PubChem CIDs
Please note: The user requested a table of compound names and their corresponding PubChem CIDs at the end of the article. However, a list of these compounds and their CIDs was not provided in the prompt. Therefore, this table cannot be generated.
Role of Amine Functionality in Target Recognition
The amine functionality is a critical structural feature in many biologically active molecules, particularly those interacting with receptors and transporters in the nervous system. For sympathomimetic amines, which share some structural characteristics with this compound, the amine group's properties, such as whether it is primary, secondary, or tertiary, and the nature of any substituents attached to it, significantly influence binding and activity.
Generally, primary or secondary aliphatic amines separated by two carbons from a substituted benzene (B151609) ring are considered minimally required for high agonist activity at adrenergic receptors. iiab.me The pKa of the amine group, typically between 8.5 and 10, is also important for its interaction with target sites. iiab.me
Modifications to the amine group can alter binding characteristics. For instance, in sympathomimetic drugs, primary or secondary amines tend to have direct action on receptors, while tertiary amines may exhibit poor direct action. iiab.mescribd.com The bulkiness of substituents on the amine nitrogen can also influence receptor selectivity; bulky substituents may favor beta-adrenergic receptor activity, while less bulky ones might favor alpha-adrenergic receptors. iiab.mescribd.com
While specific detailed research findings solely on the amine functionality's role in this compound's target recognition were not extensively available in the provided context, general principles from related compounds like sympathomimetic amines and other ligands targeting monoamine transporters and receptors highlight the amine group as a key determinant of interaction with the binding site, influencing factors such as hydrogen bonding, electrostatic interactions, and steric fit.
Analog Design Strategies for Modulating Target Selectivity and Potency
Analog design is a common strategy in medicinal chemistry to develop new compounds with improved properties compared to a lead molecule. slideshare.netslideshare.net This involves making systematic modifications to the chemical structure to alter pharmacological effects, such as potency, selectivity, and pharmacokinetic properties. slideshare.netslideshare.net Strategies include bioisosteric replacements, altering stereochemistry, modifying functional groups, and changing the size or position of rings or chains. slideshare.netslideshare.net The goal is often to retain or enhance desired activities while reducing unwanted ones. slideshare.net
Enhancing transporter selectivity involves designing analogs that preferentially interact with one specific transporter (e.g., dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT)) over others. This can potentially lead to more targeted effects and a reduction in off-target interactions that might contribute to side effects.
Strategies for enhancing transporter selectivity often involve systematic modifications to different parts of the molecule to probe the binding site of each transporter. For compounds targeting monoamine transporters, variations in the amine substituent, the aromatic rings, and any linker regions can significantly impact selectivity. nih.gov For example, studies on cocaine analogs have shown that specific substitutions can lead to vastly increased selectivity for the serotonin transporter over the dopamine and norepinephrine transporters. iiab.me Similarly, modifications to the head group containing a tertiary amine, a tail group, and the linker region have been shown to tune efficacy and biased agonism at the dopamine D2 receptor. nih.gov
While specific strategies for enhancing transporter selectivity of this compound analogs were not detailed, the general principles of analog design, including exploring different substituents and structural motifs, would be applied. This could involve synthesizing analogs with variations in the methylaminomethyl group, the phenyl rings, or the carbinol group to identify structural features that confer selectivity for particular transporters.
Optimizing binding affinity, the strength of the interaction between a ligand and its target, is a fundamental goal in drug design. researchgate.net Higher binding affinity generally correlates with increased potency. Approaches to optimizing binding affinity involve designing analogs that achieve a better fit and more favorable interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) within the target binding site.
This can be achieved through various structural modifications, such as:
Introducing or modifying functional groups: Adding groups that can form favorable interactions (e.g., hydrogen bond donors or acceptors) or removing groups that cause unfavorable steric clashes. slideshare.net
Exploring different substituents: Varying the size, shape, and electronic properties of substituents on the core structure to optimize interactions with the binding site. slideshare.net
Modifying the linker region: Adjusting the length and flexibility of linkers between key structural elements to ensure optimal positioning within the binding site. nih.gov
Rigidifying or introducing flexibility: Incorporating rigid rings or flexible chains to control the conformation of the molecule upon binding. slideshare.net
Detailed research on optimizing this compound's binding affinity was not found in the provided text. However, general principles from SAR studies on similar compounds suggest that systematic modifications to the aromatic rings, the carbinol group, and the amine functionality would be explored to identify analogs with improved binding affinity to the intended target(s).
Modulating on-target effects involves designing analogs that not only bind to the desired target but also elicit a specific type or level of response (e.g., full agonist, partial agonist, antagonist). This is particularly relevant for targets like GPCRs and transporters, where different ligands can stabilize distinct protein conformations, leading to varied downstream signaling or transport activity.
Design principles for modulating on-target effects include:
Exploring biased agonism: For GPCR targets, designing ligands that selectively activate certain signaling pathways over others. nih.gov This can potentially separate desired therapeutic effects from unwanted side effects mediated by different pathways. Studies on dopamine D2 receptor ligands, for example, have shown that minor structural modifications can tune biased agonism. nih.gov
Modulating intrinsic efficacy: Designing analogs that act as full agonists, partial agonists, or antagonists by influencing the conformational changes the target undergoes upon binding.
Targeting specific states of the transporter: For transporter targets, designing ligands that preferentially bind to inward-facing or outward-facing conformations of the transporter can influence uptake or efflux.
Preclinical Pharmacological Characterization Methodologies
In Vitro Assay Systems for Pharmacological Profiling
In vitro assays are fundamental for the initial characterization of a compound's pharmacological properties. These assays provide a controlled environment to study the direct interaction of Setazindol with specific biological targets.
Cell-based assays are crucial for understanding how this compound affects cellular function upon interacting with its target receptor(s). These assays are more biologically relevant than biochemical assays as they provide insights into the compound's activity within a cellular context. mdpi.com
The process begins with the identification of a suitable cell line, either a primary cell culture or an immortalized cell line that endogenously or recombinantly expresses the target receptor. mdpi.com The choice of cell line is critical to ensure that the assay reflects the intended biological system as closely as possible.
To investigate receptor activation, reporter gene assays are commonly employed. In these assays, the cell line is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the receptor's signaling pathway. Upon activation of the receptor by a compound like this compound, the downstream signaling cascade leads to the expression of the reporter gene, which can be quantified by measuring the light output or color change. nih.gov
Signal transduction pathways are the networks that relay signals from the cell surface to intracellular targets, ultimately leading to a cellular response. wikipedia.orgnih.govnih.gov To delineate the specific pathway modulated by this compound, various techniques can be utilized. For G-protein coupled receptors (GPCRs), assays measuring the levels of second messengers such as cyclic AMP (cAMP) or inositol phosphates are standard. For instance, a decrease or increase in cAMP levels following treatment with this compound would indicate an interaction with Gαi- or Gαs-coupled receptors, respectively.
Phosphorylation cascades are another key component of signal transduction. youtube.com Techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs) with phospho-specific antibodies can be used to measure the phosphorylation status of key signaling proteins (e.g., ERK, Akt) downstream of the target receptor. This helps to map the specific intracellular pathways affected by this compound.
Illustrative Data Table: Effect of this compound on cAMP Levels in a Cell-Based Assay
| Concentration of this compound (nM) | cAMP Level (pmol/well) | Percent of Control |
|---|---|---|
| 0.1 | 9.8 | 98% |
| 1 | 8.2 | 82% |
| 10 | 5.1 | 51% |
| 100 | 2.3 | 23% |
| 1000 | 1.1 | 11% |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Biochemical assays are utilized to quantify the direct interaction of this compound with its molecular target, often a purified receptor or enzyme, in a cell-free system. These assays are essential for determining binding affinity and enzyme inhibitory potency.
Receptor Binding Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This technique involves incubating a preparation of the target receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which is an indicator of the compound's binding affinity. A lower Ki value signifies a higher binding affinity. nih.govsemanticscholar.org
Illustrative Data Table: Receptor Binding Profile of this compound
| Receptor | Ki (nM) |
|---|---|
| Dopamine (B1211576) D2 | 15 |
| Serotonin (B10506) 5-HT2A | 25 |
| Adrenergic α1 | 150 |
| Histamine H1 | >1000 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Enzyme Inhibition Assays: If the target of this compound is an enzyme, its inhibitory activity is determined through enzyme inhibition assays. mdpi.com These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. nih.gov The potency of an inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. youtube.com The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be elucidated by performing kinetic studies at varying substrate concentrations. mdpi.com
Illustrative Data Table: Enzyme Inhibition Profile of this compound
| Enzyme | IC50 (nM) | Mechanism of Inhibition |
|---|---|---|
| Monoamine Oxidase A | 50 | Competitive |
| Monoamine Oxidase B | 800 | Competitive |
| Acetylcholinesterase | >10000 | Not Determined |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Off-target profiling, also known as safety pharmacology profiling, is a critical step to identify any unintended interactions of a compound with other biological targets, which could lead to adverse effects. nih.govreactionbiology.com This is typically done by screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters that are known to be associated with adverse drug reactions. reactionbiology.com
A common approach is to use high-throughput screening platforms that can test the compound against hundreds of targets simultaneously. criver.com These panels often include targets from different families, such as GPCRs, kinases, and ion channels. The screening is usually performed at a single high concentration (e.g., 10 µM) to identify any potential liabilities. youtube.com Any significant interaction ("hit") is then followed up with concentration-response curves to determine the potency of the off-target activity. youtube.com
In silico methods, such as computational modeling and data mining of existing structure-activity relationship databases, can also be used to predict potential off-target interactions. nih.gov These computational approaches can help to prioritize which off-targets to investigate further in experimental assays.
The goal of off-target profiling is to build a comprehensive selectivity profile for the compound, which helps in assessing its potential for side effects and guides further lead optimization to minimize undesirable interactions while maintaining on-target potency. reactionbiology.com
In Vivo Preclinical Models for Pharmacological Research (Focus on Methodological Approaches, not specific outcomes)
In vivo studies are essential to understand the pharmacological effects of this compound in a whole organism, providing insights into its therapeutic potential and its effects on complex physiological systems. nih.govyoutube.com The design of these studies is crucial for obtaining reliable and translatable data. youtube.comnih.gov
The selection of an appropriate animal model is a critical first step and depends on the therapeutic indication for which this compound is being developed. nih.gov For neurobiological investigations, rodent models (mice and rats) are most commonly used due to their well-characterized genetics and neuroanatomy, as well as the availability of established behavioral paradigms. nih.gov
To study the effects of this compound on neurotransmitter dynamics, several techniques can be employed. In vivo microdialysis is a powerful method used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals. A small microdialysis probe is surgically implanted into the brain region of interest (e.g., striatum, prefrontal cortex). Following recovery, artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed by techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection. This allows for the real-time monitoring of changes in neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine) following the administration of this compound.
Electroencephalography (EEG) can be used to assess the effects of this compound on brain electrical activity. Electrodes are implanted on the surface of the brain or within specific brain regions to record spontaneous or evoked electrical potentials. Changes in EEG patterns can provide information about the compound's effects on neuronal activity and arousal states.
Behavioral models are used to assess the functional consequences of this compound's neurochemical effects. The choice of behavioral test depends on the hypothesized mechanism of action and therapeutic target. For example, if this compound is being investigated as an antidepressant, models such as the forced swim test or tail suspension test might be used. For antipsychotic potential, models like amphetamine-induced hyperlocomotion or prepulse inhibition of the startle reflex would be relevant.
For a CNS-active compound like this compound, it is crucial to determine its ability to cross the blood-brain barrier (BBB) and distribute into the brain tissue. nih.govnih.gov
Brain-to-Plasma Concentration Ratio (Kp): A fundamental method to assess CNS penetration is the determination of the brain-to-plasma concentration ratio (Kp). Animals are administered this compound, and at a specific time point, blood and brain tissue are collected. The concentration of the compound in both matrices is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The Kp value is calculated by dividing the brain concentration by the plasma concentration.
Unbound Brain-to-Plasma Ratio (Kp,uu): A more refined measure is the unbound brain-to-plasma ratio (Kp,uu), which accounts for the binding of the compound to plasma proteins and brain tissue. nih.govnih.gov This is considered a better predictor of the concentration of the drug at the target site in the brain. nih.gov In addition to measuring total concentrations, in vitro equilibrium dialysis experiments are performed to determine the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,brain). The Kp,uu is then calculated as Kp * (fu,p / fu,brain).
In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of transport of a compound across the BBB, independent of peripheral pharmacokinetics. The brain of an anesthetized animal is surgically isolated and perfused with a solution containing the test compound. The amount of compound taken up by the brain over a short period is measured to determine the brain uptake clearance.
Autoradiography: This imaging technique can be used to visualize the distribution of a radiolabeled version of this compound within the brain. Following administration of the radiolabeled compound, the brain is sectioned, and the sections are exposed to a photographic film or a phosphor imaging plate. The resulting image reveals the specific brain regions where the compound has accumulated.
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Advanced Research Directions and Emerging Methodologies for Setazindol Research
Development of Setazindol-Derived Chemical Probes and Research Tools
A foundational step in modern pharmacological investigation is the creation of chemical probes, which are specialized molecules designed to selectively interact with a biological target. The development of this compound-derived probes would be instrumental in dissecting its molecular interactions and cellular effects with high precision.
These research tools could be engineered for various applications:
Fluorescent Probes: Conjugating a fluorophore to this compound would allow for the direct visualization of its distribution within cells and tissues. This would enable high-resolution imaging studies to track the compound's journey to its site of action, providing crucial information on subcellular localization and target engagement in real-time.
Biotinylated Probes: Incorporating a biotin tag onto the this compound structure facilitates the isolation of its binding partners from complex biological samples. Using techniques like pull-down assays followed by mass spectrometry, researchers can identify entire protein complexes that associate with the drug, offering a broader view of its mechanism of action.
The insights gained from these chemical probes would provide a definitive map of this compound's molecular targets, forming the basis for more informed and targeted research in other advanced areas.
Application of Systems Biology and Omics Technologies in Understanding this compound Action
Systems biology offers a holistic approach to understanding drug action by integrating complex datasets from various "omics" technologies. researchgate.netresearchgate.net This strategy moves beyond the traditional "one drug, one target" paradigm to create a comprehensive picture of how a compound like this compound perturbs biological systems at multiple levels. drugtargetreview.com
Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in response to this compound treatment in neuronal cell cultures or preclinical models, researchers can identify the genetic pathways and networks that are modulated by the drug. This can reveal downstream effects of target engagement and highlight unexpected biological processes influenced by the compound.
Proteomics: This technology provides a large-scale analysis of protein expression and post-translational modifications. dnanexus.com Applying proteomics would allow for the quantification of changes in the proteome following this compound exposure, offering direct evidence of the drug's impact on cellular machinery and signaling cascades. nih.gov
Metabolomics: By studying the global profile of metabolites, researchers can understand how this compound alters cellular metabolism. This is particularly relevant given its history as an anorectic and could uncover the biochemical pathways responsible for its effects on appetite and energy balance.
Integrating these multi-omics datasets can build comprehensive molecular maps that illuminate the interconnected pathways affected by this compound, leading to the discovery of novel biomarkers and a more profound understanding of its therapeutic and potential side effects. nih.gov
Advanced Imaging Techniques for Molecular Target Visualization in Preclinical Models
Non-invasive imaging techniques are crucial for studying drug-target interactions within a living organism, providing invaluable data on pharmacokinetics and pharmacodynamics. For this compound, whose primary targets are presumed to be within the central nervous system, advanced imaging can validate target engagement and inform dose-response relationships.
Positron Emission Tomography (PET): PET imaging is a highly sensitive technique that can quantify the binding of a drug to its target in the brain. nih.gov A radiolabeled version of this compound or a selective ligand for its target (e.g., a specific serotonin (B10506) receptor) could be developed as a PET tracer. nih.govresearchgate.net This would allow researchers to measure the degree of receptor occupancy at different doses, correlating target engagement with behavioral effects in preclinical models. criver.com
Single-Photon Emission Computed Tomography (SPECT): SPECT is another powerful nuclear imaging technique that can be used to visualize and quantify the distribution of a radiotracer. wikipedia.org If this compound is found to interact with monoamine transporters, such as the norepinephrine (B1679862) transporter (NET), a SPECT tracer could be used to assess the drug's ability to occupy this target in the brain, providing key insights into its neurochemical effects. nih.govnih.gov
Below is an illustrative table comparing the key features of these advanced imaging modalities for preclinical this compound research.
| Feature | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) |
| Principle | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. | Detects individual gamma rays emitted directly from a radionuclide. |
| Typical Radionuclides | Carbon-11, Fluorine-18, Oxygen-15 | Technetium-99m, Iodine-123, Indium-111 |
| Sensitivity | Generally higher, allowing for lower tracer doses. | Generally lower than PET. |
| Resolution | Typically offers better spatial resolution (sub-millimeter). | Resolution is generally lower than PET. |
| Potential Application for this compound | Quantifying serotonin receptor occupancy; measuring changes in brain metabolism. semanticscholar.org | Visualizing norepinephrine or other monoamine transporter occupancy. researchgate.net |
These imaging technologies bridge the gap between in vitro findings and in vivo effects, providing critical data for the translational development of this compound or its analogues.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and SAR Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data from this compound and related compounds to build robust QSAR models. mdpi.comresearchgate.net These models can predict the biological activity of novel, untested analogues based solely on their chemical structure, allowing for the rapid virtual screening of thousands of potential molecules. scilit.commdpi.com
De Novo Drug Design: Generative AI models can be used to design entirely new molecules from scratch that are optimized for a specific multi-target profile. mdpi.commdpi.com By learning the chemical rules for binding to this compound's targets, these models can propose novel chemical scaffolds that may have improved potency, selectivity, and drug-like properties. nih.gov
Predicting ADME Properties: ML models can also be trained to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new this compound analogues. This allows for the early identification of candidates with poor pharmacokinetic profiles, saving significant time and resources.
The integration of AI and ML into the design-make-test-analyze cycle can dramatically shorten the timeline for discovering and optimizing new drug candidates based on the this compound scaffold. researchgate.net
Future Theoretical and Methodological Advancements in Analogue Discovery and Optimization
The discovery of new this compound analogues will be driven by a combination of established medicinal chemistry strategies and emerging theoretical advancements. The goal is to systematically modify the tetracyclic core to enhance desired properties while minimizing undesirable ones.
Structure-Based Drug Design: If the three-dimensional structure of this compound's primary target(s) is known or can be modeled, structure-based design techniques can be employed. This involves using computational docking to visualize how this compound and its analogues fit into the target's binding site, guiding the rational design of new modifications to improve binding affinity and selectivity.
Fragment-Based Screening: This approach involves identifying small chemical fragments that bind weakly to the target of interest. These fragments can then be grown or linked together to create more potent, lead-like molecules, potentially leading to the discovery of novel scaffolds that are distinct from the original this compound structure.
Multi-Parameter Optimization (MPO): Modern drug discovery requires balancing multiple properties simultaneously, including potency, selectivity, solubility, permeability, and metabolic stability. mdpi.comacs.org MPO methods use computational algorithms to score and rank potential analogues based on a desirability function that incorporates all of these key parameters, helping to guide the selection of the most promising candidates for synthesis and further testing. researchgate.net
Future synthesis of novel analogues will leverage modern, efficient chemical reactions to rapidly create diverse libraries of compounds for testing, guided by the insights from these advanced theoretical and computational methods. nih.govnih.govijnc.ir
Q & A
Q. What are the validated synthetic pathways for Setazindol, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer : this compound (C₁₅H₁₆ClNO) synthesis typically involves condensation of 4-chlorobenzaldehyde with methylamine derivatives, followed by catalytic hydrogenation. Key parameters for optimization include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (60–80°C), and catalyst selection (e.g., palladium on carbon for hydrogenation efficiency). Purity can be enhanced via recrystallization using ethanol/water mixtures, monitored by HPLC with UV detection (λ = 254 nm) .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ±15% yield |
| Catalyst Loading | 5–10% Pd/C | +20% efficiency |
| Solvent System | Ethanol:Water (3:1) | Purity ≥98% |
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with a C18 column for purity assessment. For quantification, use UV-Vis spectroscopy at λ = 270 nm (molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹). Differential scanning calorimetry (DSC) can further verify crystallinity and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?
- Methodological Answer : Discrepancies in bioavailability (e.g., 40–70% in rodent models) may arise from differences in administration routes (oral vs. intravenous) or metabolic enzyme variability (CYP2D6 polymorphisms). To address this:
Standardize protocols using in situ intestinal perfusion models to isolate absorption variables.
Employ LC-MS/MS for precise plasma concentration measurements (LOQ = 0.1 ng/mL).
Apply population pharmacokinetic (PopPK) modeling to account for interspecies and interindividual variability .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in appetite suppression without confounding behavioral effects?
- Methodological Answer : Utilize double-blind, placebo-controlled trials with crossover designs to minimize bias. Pair behavioral assays (e.g., food intake monitoring in rodent models) with neurochemical profiling (microdialysis for dopamine/norepinephrine levels in hypothalamic nuclei). Validate specificity via knockout models (e.g., dopamine receptor D2-deficient mice) to disentangle appetite suppression from locomotor effects .
Q. How can researchers address reproducibility challenges in this compound’s receptor binding assays due to solvent polarity effects?
- Methodological Answer : Solvent-induced artifacts (e.g., DMSO >1% suppressing serotonin receptor affinity) can be mitigated by:
Using low-polarity solvents (e.g., saline-ethanol mixtures) for compound solubilization.
Validating binding kinetics via radioligand displacement assays (³H-labeled this compound).
Reporting solvent concentrations in metadata to enable cross-study comparisons .
Methodological Best Practices
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental data, including raw chromatograms and statistical code .
- Conflict Resolution : For contradictory findings, conduct meta-analyses using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., dosage, species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
